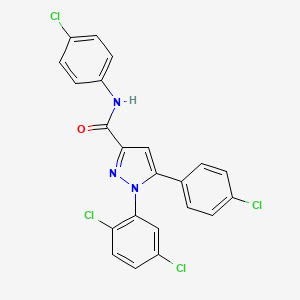

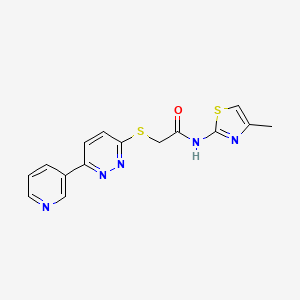

![molecular formula C19H14N2S3 B2806757 2-(Allylsulfanyl)-4-(phenylsulfanyl)[1]benzothieno[3,2-d]pyrimidine CAS No. 478030-01-2](/img/structure/B2806757.png)

2-(Allylsulfanyl)-4-(phenylsulfanyl)[1]benzothieno[3,2-d]pyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

BTBT is a popular structural motif in the design of high-mobility organic semiconductors . It has been utilized in dye-sensitized solar cells (DSSCs) and organic photovoltaics (OPVs) as an alternative to fullerene .

Synthesis Analysis

A modular approach to underexplored, unsymmetrical BTBT scaffolds delivers a library of BTBT materials from readily available coupling partners by combining a transition-metal free Pummerer CH–CH-type cross-coupling and a Newman–Kwart reaction .Molecular Structure Analysis

The BTBT core is a popular structural motif in the design of high-mobility organic semiconductors . Tuning the functional groups on the BTBT scaffold allows the solid-state assembly and molecular orbital energy levels to be modulated .Chemical Reactions Analysis

This molecule self-assembles in water to give hydrogels over a broad range of pH values. Hydrogelation is triggered by both pH changes and variations in salt concentrations .Physical And Chemical Properties Analysis

Investigation of the charge transport properties of BTBT-containing small-molecule:polymer blends revealed the importance of molecular ordering during phase segregation .Scientific Research Applications

Synthesis and Antimicrobial Activity

Researchers have synthesized novel compounds related to 2-(Allylsulfanyl)-4-(phenylsulfanyl)[1]benzothieno[3,2-d]pyrimidine and evaluated their antimicrobial efficacy. For instance, novel pyrazolopyrimidines incorporated with mono- and diphenylsulfonyl groups demonstrated antimicrobial activities that exceeded the reference drug in some cases, indicating their potential as effective antimicrobial agents (Alsaedi, Farghaly, & Shaaban, 2019). Another study focused on tetrahydrobenzothieno[2,3-d]pyrimidine and its derivatives, revealing significant antibacterial and antifungal activities, highlighting the importance of the benzothieno[3,2-d]pyrimidine scaffold in developing new antimicrobial compounds (Soliman et al., 2009).

Electrophilic Cyclization and Heterocyclic Synthesis

The electrophilic heterocyclization of allylsulfanyl-pyrazolo[3,4-d]pyrimidin-4(5H)-ones, a process relevant to the synthesis of derivatives of the compound , has been explored, yielding angular pyrazolothiazolopyrimidine derivatives. This showcases the compound's versatility as a precursor in synthesizing diverse heterocyclic systems with potential biological activities (Bentya et al., 2008).

Antimicrobial and Anti-inflammatory Properties

Research into substituted tricyclic compounds, including derivatives of benzothieno[2,3-d]pyrimidine, has shown that many synthesized compounds exhibit significant anti-bacterial and anti-fungal activities, suggesting their utility in combating microbial infections (Mittal, Sarode, & Vidyasagar, 2011). Additionally, the synthesis and evaluation of benzothiazole- and benzimidazole-based heterocycles, including pyrimidine derivatives, underline the broad potential of these compounds in medicinal chemistry, including anti-inflammatory applications (Darweesh et al., 2016).

Structural and Fluorescence Properties

The crystal structure and fluorescence properties of certain benzothieno[3,2-d]pyrimidin-4-one derivatives have been analyzed, revealing that these compounds not only exhibit structural uniqueness but also possess fluorescence characteristics. This opens up potential applications in fluorescence imaging and as probes in biological research, demonstrating the versatility of the chemical scaffold in various scientific domains (Barone et al., 2014).

Mechanism of Action

Future Directions

properties

IUPAC Name |

4-phenylsulfanyl-2-prop-2-enylsulfanyl-[1]benzothiolo[3,2-d]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14N2S3/c1-2-12-22-19-20-16-14-10-6-7-11-15(14)24-17(16)18(21-19)23-13-8-4-3-5-9-13/h2-11H,1,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCRYXCOOMPOKBY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCSC1=NC2=C(C(=N1)SC3=CC=CC=C3)SC4=CC=CC=C42 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14N2S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

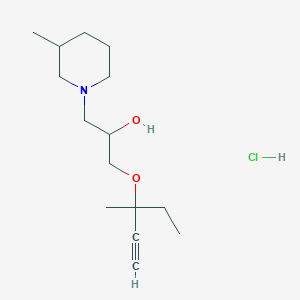

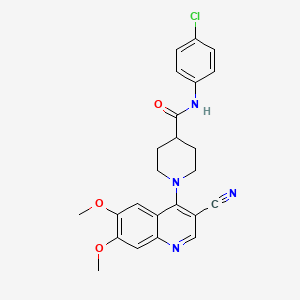

![3,5-Dichloro-4-[2-(dimethylamino)ethoxy]aniline](/img/structure/B2806680.png)

![2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B2806685.png)

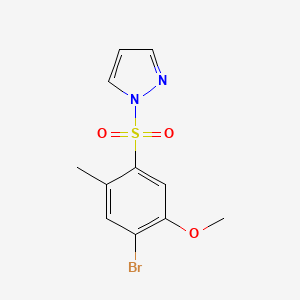

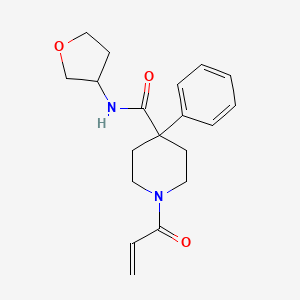

![(4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2806686.png)

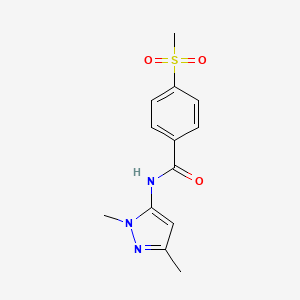

![2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2806687.png)

![4-chloro-1H-pyrrolo[2,3-b]pyridin-6-ol](/img/structure/B2806688.png)

![N-(3-chlorophenyl)-2-[8-(3,5-dimethylphenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2806692.png)

![[1-(2,2-Difluoroethyl)cyclobutyl]methanesulfonyl chloride](/img/structure/B2806694.png)